10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid
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Overview
Description
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzoxazepine family. This compound is notable for its unique tricyclic structure, which includes an oxazepine ring fused with two benzene rings. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and improves yields .
Another approach involves the use of copper-catalyzed reactions, where 2-halophenols react with 2-(2-halophenyl)-1H-indoles in a one-pot synthesis. This method leverages the efficiency of copper catalysis to form the desired oxazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique chemical structure makes it a candidate for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with receptors and ion channels, modulating pain and inflammation responses .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenz(b,f)oxepinacetic acid: Another member of the dibenzoxazepine family with similar anti-inflammatory properties.
2-(8-methyl-10,11-dihydro-11-oxodibenz(b,f)oxepin-2-yl)propionic acid: A non-steroidal anti-inflammatory drug with potent antipyretic activity.
Uniqueness
10,11-Dihydro-alpha-methyl-2-nitro-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid stands out due to its specific substitution pattern and the presence of a nitro group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
109790-30-9 |
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Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
2-(8-nitro-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-8(16(20)21)9-2-4-14-12(6-9)17-15(19)11-7-10(18(22)23)3-5-13(11)24-14/h2-8H,1H3,(H,17,19)(H,20,21) |
InChI Key |
XVNNUQVAMNIJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2)C(=O)O |
Origin of Product |
United States |
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